![molecular formula C19H21FN2O3S B2763731 2-fluoro-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 954708-05-5](/img/structure/B2763731.png)
2-fluoro-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-fluoro-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, which is a common moiety in many pharmaceutical drugs . The molecule also contains a tetrahydroisoquinoline group, which is a structural motif found in many alkaloids and pharmaceuticals. The presence of a sulfonyl group suggests that the compound might have some interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzamide and tetrahydroisoquinoline groups would likely contribute to the rigidity of the molecule, while the propylsulfonyl group could add some flexibility .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the benzamide and tetrahydroisoquinoline groups. The amide group in benzamides is typically quite stable and unreactive, while the tetrahydroisoquinoline group can participate in various reactions depending on the substitution pattern .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in hydrogen bonding, affecting the compound’s solubility and boiling point .Applications De Recherche Scientifique
Imaging Sigma-2 Receptor Status in Solid Tumors
A study on fluorine-containing benzamide analogs for positron emission tomography (PET) imaging highlighted their utility in assessing the sigma-2 receptor status of solid tumors. The research identified compounds with moderate to high affinity for sigma-2 receptors and demonstrated their significant tumor uptake and favorable tumor/normal tissue ratios in animal models. This suggests potential applications in oncology for tumor characterization and treatment monitoring (Tu et al., 2007).
Enzyme Inhibition for Therapeutic Applications
The binding of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines and their isosteric sulfonamides to the active site of phenylethanolamine N-methyltransferase (PNMT) was explored, revealing insights into potent and selective inhibitors of this enzyme. Such inhibitors have implications for treating disorders related to catecholamine synthesis dysregulation (Grunewald et al., 2006).
Development of Novel Pharmaceuticals
Research into safinamide analogues, potent and selective inhibitors of monoamine oxidase B (MAO-B), has led to the synthesis of compounds with significant potential for treating neurodegenerative diseases such as Parkinson's. The study provides insights into the structure-activity relationships crucial for the development of new therapeutics (Leonetti et al., 2007).
Synthesis of Fluorinated Heterocycles
The synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation demonstrates the versatility of similar compounds in generating structurally diverse molecules with applications in pharmaceuticals and agrochemicals. The methodology outlined offers a pathway to novel compound synthesis with potential bioactivity (Wu et al., 2017).
Exploration of Antiulcer Activity
Compounds structurally related to 2-fluoro-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide have been synthesized and evaluated for their antiulcer activity, demonstrating the potential of such molecules in developing new treatments for ulcerative conditions. This research underscores the therapeutic potential of sulfonamide derivatives in gastrointestinal disease management (Uchida et al., 1990).
Propriétés
IUPAC Name |
2-fluoro-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-2-11-26(24,25)22-10-9-14-7-8-16(12-15(14)13-22)21-19(23)17-5-3-4-6-18(17)20/h3-8,12H,2,9-11,13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUWFNJJQGJVRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.